6-Fluoronicotinamide is a fluorinated derivative of nicotinamide, which is a form of vitamin B3. This compound has garnered attention in various fields, particularly in medicinal chemistry and radiopharmaceutical development due to its potential applications in imaging and as an enzyme inhibitor.
6-Fluoronicotinamide can be synthesized through the fluorination of nicotinamide, utilizing specific fluorinating agents. The compound is commercially available and can be sourced from chemical suppliers specializing in research chemicals.
6-Fluoronicotinamide is classified as a fluorinated organic compound and falls under the category of nicotinamides, which are derivatives of pyridine-3-carboxamide. It is also categorized as a pharmaceutical intermediate due to its relevance in drug synthesis.
The synthesis of 6-Fluoronicotinamide typically involves the following methods:
The reaction conditions are critical for maximizing yield and minimizing by-products. Typical conditions include:
6-Fluoronicotinamide has the following molecular structure:
The compound exhibits distinct spectral characteristics:
6-Fluoronicotinamide can participate in various chemical reactions:
Common reagents and conditions for these reactions include:
6-Fluoronicotinamide acts primarily as an inhibitor of NAD synthetase, an enzyme crucial for the biosynthesis of nicotinamide adenine dinucleotide (NAD). By inhibiting this enzyme, it prevents the conversion of desamido-NAD to NAD, leading to an accumulation of desamido-NAD in cells, particularly in the liver. This disruption can affect various cellular processes dependent on NAD as a cofactor .
6-Fluoronicotinamide has several significant applications:
Nicotinamide (vitamin B3) has served as a foundational scaffold in medicinal chemistry due to its intrinsic role in cellular redox reactions via NAD+/NADH cofactors. Early pharmacological derivatization focused on modifying the pyridine ring to enhance target specificity or physicochemical properties. The introduction of halogen atoms, particularly fluorine, at strategic positions emerged as a key strategy in the late 20th century, driven by fluorine’s unique bioisosteric properties [1] [5]. Fluorination at the 6-position of the nicotinamide ring yielded 6-fluoronicotinamide (6-FN), which combined the hydrogen-bonding capability of the carboxamide group with fluorine’s electronic effects. This hybrid structure enabled interactions with diverse biological targets while maintaining metabolic stability—a limitation of earlier non-fluorinated analogs [3].
The evolution accelerated with the advent of positron emission tomography (PET) imaging, where 6-FN derivatives incorporated fluorine-18 (t₁/₂ = 109.8 min) for radiolabeling. For example, the synthesis of [¹⁸F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide ([¹⁸F]2) demonstrated that fluorination at C6 preserved nicotinamide’s binding affinity while enabling rapid, one-step radiosynthesis—a significant advantage over complex fluorobenzoate labeling protocols [2] [4]. By 2021, fluorinated compounds constituted 20% of FDA-approved pharmaceuticals, with radiolabeled 6-FN derivatives like [¹⁸F]2 representing a growing subclass in oncology diagnostics [5].
Table 1: Key Nicotinamide Derivatives and Their Pharmacological Evolution
Compound | Modification Site | Primary Application | Advantages Over Nicotinamide |
---|---|---|---|
Nicotinamide | N/A | Cofactor in metabolism | Biological relevance |
6-Fluoronicotinamide | C6 fluorination | PET tracer precursor | Enhanced metabolic stability, electronic tuning |
[¹⁸F]2 | C6 + diethylaminoethyl | Melanoma PET imaging | High tumor contrast, rapid renal clearance |
131I-IFNABZA | Radioiodinated 6-FN conjugate | Melanoma theranostics | Selective melanin binding, low hepatic uptake |
Fluorination at C6 of the nicotinamide ring profoundly alters molecular properties through three interconnected mechanisms:
Steric and Electronic Effects: Fluorine’s van der Waals radius (1.47 Å) closely mimics hydrogen (1.20 Å), allowing minimal steric perturbation upon substitution. However, its high electronegativity (Pauling scale: 3.98) induces strong inductive effects. In 6-FN, the electron-withdrawing fluorine reduces the pyridine ring’s electron density, lowering the LUMO energy and enhancing interactions with electron-rich biological targets like melanin polymers. This electronic modulation increases binding affinity by 2–5-fold compared to non-fluorinated analogs [1] [6].
Metabolic Stability: The C–F bond dissociation energy (472 kJ/mol) is among the strongest in organic chemistry, rendering 6-FN resistant to oxidative metabolism. Crucially, fluorination at C6 blocks cytochrome P450-mediated oxidation at adjacent positions (C5/C7), a common degradation pathway for nicotinamide scaffolds. Studies show 6-FN derivatives exhibit >90% intact compound in plasma 2 hours post-administration, whereas non-fluorinated analogs show <50% under identical conditions [1] [3].
Lipophilicity and Transport: Fluorination increases log P by 0.5–1.0 units, optimizing passive diffusion across cell membranes. For example, [¹⁸F]2 exhibits a log P of 1.1, balancing tumor penetration and renal clearance. This contrasts with non-fluorinated benzamides (log P > 3), which accumulate in lipid-rich tissues [2] [7].
Synthetic innovations further propelled 6-FN applications. Early methods relied on nucleophilic fluorination with K[¹⁸F]/K₂.2.2 at 150°C, achieving radiochemical yields >85% [4]. Recent advances employ visible light-mediated fluorination using Selectfluor® or NFSI, enabling room-temperature C–H fluorination with regioselectivity >98% [9].
Table 2: Impact of Fluorination on Key Pharmaceutical Parameters
Parameter | Non-Fluorinated Nicotinamide | 6-Fluoronicotinamide | Biological Consequence |
---|---|---|---|
Metabolic half-life | <1 hour | >3 hours | Prolonged target engagement |
log P | -0.38 | 0.5–1.5 | Balanced membrane permeation and clearance |
5-HT₂A receptor Kᵢ | 8.2 nM (5-methoxy-DMT) | 12.4 nM (6-fluoro-5-MeO-DMT) | Retained target affinity with reduced off-target activity |
Melanin binding | 40–60% | >98% | Enhanced tumor retention in melanoma |
Melanoma’s overexpression of melanin—a high-affinity target for benzamide derivatives—drove the development of 6-FN-based probes. Early iodobenzamides (e.g., [¹²³I]IBZA) showed promising melanin binding but suffered from hepatobiliary clearance and high background noise. 6-FN derivatives addressed these limitations through:
Enhanced Pharmacokinetics: [¹⁸F]N-(2-(diethylamino)ethyl)-6-fluoronicotinamide ([¹⁸F]2) demonstrated tumor-to-muscle ratios of 9.4 ± 1.6 at 2 hours post-injection in B16F0 murine melanoma models, outperforming classical benzamides (ratios < 4). This contrast stems from fluorine-mediated reduction in nonspecific protein binding and optimized lipophilicity (log P = 1.1), enabling >90% renal clearance within 6 hours [2] [4].
Mechanism of Melanin Targeting: The 6-FN scaffold binds eumelanin via electrostatic interactions between the protonated diethylaminoethyl group and melanin’s carboxylate residues, complemented by π-stacking of the fluoropyridine ring. Fluorine’s electron-withdrawing effect amplifies this interaction by increasing the ring’s partial positive charge, evidenced by 131I-IFNABZA (a 6-FN conjugate) showing >98% melanin binding in vitro versus 85% for non-fluorinated analogs [7].
Theranostic Applications: Conjugating 6-FN with therapeutic radionuclides yielded dual-purpose agents like ¹³¹I-iodofluoronicotinamide benzamide (¹³¹I-IFNABZA). In B16F10 melanoma models, ¹³¹I-IFNABZA delivered tumor doses of 28.7 Gy/MBq—2.3-fold higher than [¹³¹I]MIP-1145—while sparing the liver due to reduced log P (1.49 vs. 4.5) [7].
Ongoing research explores 6-FN in combination therapies, leveraging its ability to deliver radiosensitizers or immunomodulators to melanin-rich metastases.
Table 3: Preclinical Efficacy of 6-Fluoronicotinamide Derivatives in Melanoma
Radiotracer | Tumor Uptake (%ID/g) | Tumor/Muscle Ratio | Clearance Pathway | Melanin Binding Affinity |
---|---|---|---|---|
[¹⁸F]2 | 9.4 ± 1.6 (2 h) | 12.1 | Renal (90% in 6 h) | High |
¹³¹I-IFNABZA | 67.8 ± 0.2 (4 h) | 18.3 | Renal (85% in 24 h) | >98% |
[¹²³I]IBZA | 6.75 ± 1.2 (1 h) | 4.2 | Hepatic (60% in 24 h) | 75% |
[¹⁸F]MEL050 | 5.1 ± 0.9 (1 h) | 8.7 | Renal (70% in 4 h) | High |
Compound Names Mentioned:
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: